molecular formula C21H25N3O4S B4519725 N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B4519725
M. Wt: 415.5 g/mol
InChI Key: GVUHVSMQIGXPDR-UHFFFAOYSA-N
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Description

N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15657746 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Pharmacological Properties

N-[2-(aminocarbonyl)phenyl]-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide is a compound that has found applications in various scientific research areas, particularly in chemical synthesis and the development of pharmacological agents. Its structure and chemical reactivity have been leveraged to explore new synthetic pathways and pharmacological profiles.

  • Synthetic Pathways and Chemical Reactions : One study described the use of similar compounds in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method demonstrated the utility of these compounds in synthesizing complex structures with potential biological activity (Back & Nakajima, 2000).
  • Pharmacological Applications : Another research focus has been on benzamide derivatives as selective serotonin 4 receptor agonists, where compounds with a similar structural framework were synthesized and evaluated for their effects on gastrointestinal motility. These studies highlight the potential therapeutic applications of such compounds in treating gastrointestinal disorders (Sonda et al., 2004).

Chemical Structure Analysis and Drug Design

  • Drug Design and Molecular Modeling : The synthesis and characterization of pyridine-2,6-dicarboxamide derivatives, where similar chemical frameworks were used to investigate their antibacterial activities and catalytic roles in transfer hydrogenation reactions, suggest a broad scope of application in drug design and molecular modeling (Özdemir et al., 2012).
  • Adenosine Receptor Antagonists : A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, aimed at developing adenosine A2B receptor antagonists, shows the relevance of this compound class in the development of new pharmacological agents with high specificity and potency (Borrmann et al., 2009).

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15-5-4-6-16(13-15)14-29(27,28)24-11-9-17(10-12-24)21(26)23-19-8-3-2-7-18(19)20(22)25/h2-8,13,17H,9-12,14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUHVSMQIGXPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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